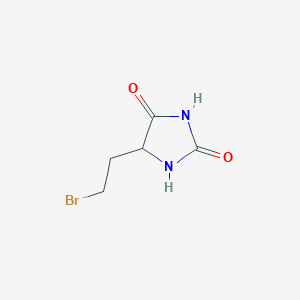
5-(2-Bromoethyl)hydantoin
Overview
Description
Synthesis Analysis
The synthesis of hydantoins, including derivatives like "5-(2-Bromoethyl)hydantoin," involves methodologies that can vary from simple condensation reactions to more complex multistep processes. Studies have detailed the synthesis of hydantoin derivatives through reactions involving bromopyruvic acid and ureas, indicating the versatility of these compounds in chemical synthesis (Mathur, Wong, & Shechter, 2003). Furthermore, the cyclization of hydantoins through their bromo derivatives showcases another route to synthesize complex hydantoin structures (Zaugg & Arendsen, 1974).
Molecular Structure Analysis
The molecular structure of "5-(2-Bromoethyl)hydantoin" and related compounds has been analyzed through various techniques, revealing the intricacies of their chemical makeup. Studies focusing on the structural characteristics of hydantoin derivatives contribute to our understanding of their chemical behavior and potential applications in synthesis and material science. The crystal structure analysis provides insights into the hydrogen bonding patterns and supramolecular architectures, which are crucial for predicting the compound's reactivity and interaction with other molecules (Chattopadhyay et al., 2010).
Chemical Reactions and Properties
Hydantoins, including "5-(2-Bromoethyl)hydantoin," participate in a variety of chemical reactions, displaying a wide range of chemical properties. The addition-elimination and addition-displacement reactions are common, illustrating the compound's reactivity towards different nucleophiles (Mathur, Wong, & Shechter, 2003). These reactions underline the potential of hydantoin derivatives in synthesizing new chemical entities with varied functional groups.
Physical Properties Analysis
The physical properties of "5-(2-Bromoethyl)hydantoin" and its derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystalline structure, in particular, provides insights into the material's stability and reactivity (Delgado et al., 2016).
Chemical Properties Analysis
The chemical properties of hydantoin derivatives, including "5-(2-Bromoethyl)hydantoin," are marked by their reactivity towards various chemical agents and conditions. Their ability to undergo transformations through mechanochemical processes, for instance, highlights the dynamic nature of these compounds in chemical synthesis and potential applications in material science (Konnert et al., 2016).
Scientific Research Applications
-
NMR Analysis and Isotope Labelling
- Field: Biomedical Sciences
- Application: Hydantoins, including isotope-labelled ones, are used in a range of biological, biomedical, food, and environmental applications . This includes metabolic and in vivo tissue distribution studies, biochemical analysis of transport proteins, identification and tissue distribution of drug binding sites, drug metabolism and pharmacokinetic studies, and as an imaging agent .
- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, isotope-labelled hydantoins are synthesized and then used in various experiments, with NMR spectroscopy being important for confirming purity, labelling integrity, specific activity, and molecule conformation .
- Results: The results or outcomes would also depend on the specific study or experiment. For example, in metabolic studies, isotope-labelled hydantoins could be used to track the metabolism of hydantoins in the body .
-
Synthesis of Amino Acid Derivatives
- Field: Medicinal Chemistry
- Application: Hydantoins are used in the synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties . These hybrid molecules open up new possibilities in medicinal chemistry .
- Method: A synthetic approach was developed to create N-methyl spiro hydantoin and thiazolidine containing amino acid derivatives by coupling 1,2,4,5-tetrakis (bromomethyl) benzene with ethyl isocyanoacetate (EICA) as a glycine equivalent .
- Results: The synthesis resulted in the creation of hybrid molecules that could have potential applications in medicinal chemistry .
-
Optoelectronics and Sensing
- Field: Optoelectronics
- Application: Hydantoin derivatives display a wide range of properties and applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labelling markers in living cells and tissues .
- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, hydantoin derivatives are synthesized and then used in various experiments .
- Results: The results or outcomes would also depend on the specific study or experiment. For example, in sensing applications, hydantoin derivatives could be used to detect specific substances .
-
Preparation of Seleno-ethionine
- Field: Proteomics Research
- Application: “5-(2-Bromoethyl)hydantoin” is an intermediary compound obtained through the preparation of Seleno-ethionine . Seleno-ethionine is used in proteomics research as a specialty product .
- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, “5-(2-Bromoethyl)hydantoin” is synthesized and then used in various experiments .
- Results: The results or outcomes would also depend on the specific study or experiment. For example, in proteomics research, Seleno-ethionine could be used to track the metabolism of proteins in the body .
-
NMR, HPLC, LC-MS, UPLC Analysis
- Field: Analytical Chemistry
- Application: “5-(2-Bromoethyl)hydantoin” can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC . These techniques can provide information about the structure, purity, and other properties of the compound .
- Method: The compound is prepared and then analyzed using the appropriate analytical technique . The specific methods of application would depend on the particular technique being used .
- Results: The results or outcomes would provide detailed information about the properties of "5-(2-Bromoethyl)hydantoin" .
-
Synthesis of Phenytoin
- Field: Medicinal Chemistry
- Application: Hydantoins are used in the synthesis of phenytoin . Phenytoin is a medication used to treat epilepsy .
- Method: The synthesis of phenytoin with a deuterium or tritium atom exclusively at the para position of both phenyl rings has been achieved by Bucherer-Bergs reaction .
- Results: The synthesis resulted in the creation of phenytoin, which is a widely used medication for the treatment of epilepsy .
-
Proteomics Research
- Field: Proteomics Research
- Application: “5-(2-Bromoethyl)hydantoin” is an intermediary compound obtained through the preparation of Seleno-ethionine . Seleno-ethionine is used in proteomics research as a specialty product .
- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, “5-(2-Bromoethyl)hydantoin” is synthesized and then used in various experiments .
- Results: The results or outcomes would also depend on the specific study or experiment. For example, in proteomics research, Seleno-ethionine could be used to track the metabolism of proteins in the body .
-
Analytical Chemistry
- Field: Analytical Chemistry
- Application: “5-(2-Bromoethyl)hydantoin” can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC . These techniques can provide information about the structure, purity, and other properties of the compound .
- Method: The compound is prepared and then analyzed using the appropriate analytical technique . The specific methods of application would depend on the particular technique being used .
- Results: The results or outcomes would provide detailed information about the properties of "5-(2-Bromoethyl)hydantoin" .
-
Synthesis of Phenytoin
- Field: Medicinal Chemistry
- Application: Hydantoins are used in the synthesis of phenytoin . Phenytoin is a medication used to treat epilepsy .
- Method: The synthesis of phenytoin with a deuterium or tritium atom exclusively at the para position of both phenyl rings has been achieved by Bucherer-Bergs reaction .
- Results: The synthesis resulted in the creation of phenytoin, which is a widely used medication for the treatment of epilepsy .
properties
IUPAC Name |
5-(2-bromoethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNVNAMCNAOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322439 | |
| Record name | 5-(2-Bromoethyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)hydantoin | |
CAS RN |
7471-52-5 | |
| Record name | 7471-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Bromoethyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)


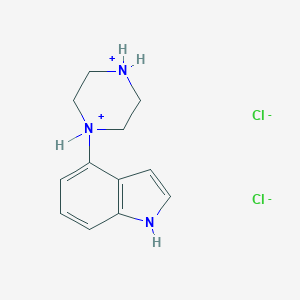



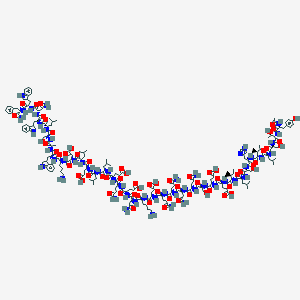

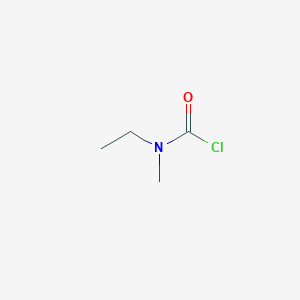
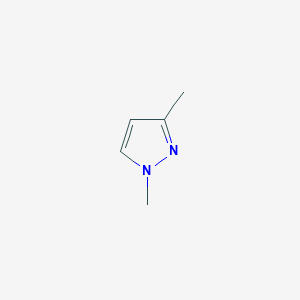
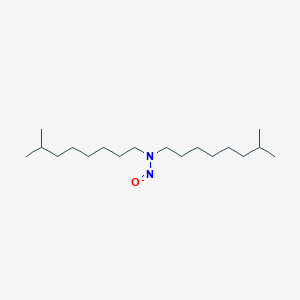
![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)